molecular formula C11H16N2O2S B1300176 1-(Toluene-4-sulfonyl)piperazine CAS No. 27106-51-0

1-(Toluene-4-sulfonyl)piperazine

Cat. No.: B1300176
CAS No.: 27106-51-0
M. Wt: 240.32 g/mol
InChI Key: VHFDYFUMWJSVCA-UHFFFAOYSA-N
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Description

1-(Toluene-4-sulfonyl)piperazine is an organic compound with the molecular formula C₁₁H₁₆N₂O₂S. It is a white or off-white crystalline solid that is stable at room temperature. This compound is soluble in various organic solvents such as ethanol, dimethylformamide, and dichloromethane . It is commonly used as an intermediate in organic synthesis and has applications in various fields including chemistry, biology, and medicine.

Biochemical Analysis

Biochemical Properties

1-(Toluene-4-sulfonyl)piperazine plays a significant role in biochemical reactions, particularly in the field of proteomics . It interacts with various enzymes, proteins, and other biomolecules. The compound is known to form stable complexes with certain proteins, which can be utilized in the study of protein-protein interactions and protein-ligand binding . Additionally, this compound can act as an inhibitor or activator of specific enzymes, thereby influencing biochemical pathways .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound has been observed to cause changes in the expression levels of certain genes, which can lead to alterations in cellular behavior . Furthermore, this compound can affect cellular metabolism by interacting with key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound can bind to specific proteins and enzymes, altering their activity and function . This binding can result in the inhibition or activation of enzymatic reactions, thereby affecting various biochemical pathways . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider . Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term effects on cellular function have also been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme activation or gene expression modulation . At higher doses, toxic or adverse effects can occur, including enzyme inhibition and cellular toxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors . The compound can influence metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes . This can lead to changes in the overall metabolic profile of cells and tissues .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within cells can affect its biochemical activity and function .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with other biomolecules and its overall biochemical activity .

Preparation Methods

1-(Toluene-4-sulfonyl)piperazine can be synthesized through the reaction of p-toluenesulfonyl chloride with piperazine in the presence of a base . The general synthetic route involves dissolving p-toluenesulfonyl chloride in an organic solvent, adding piperazine, and then adjusting the pH with a base. The reaction mixture is then filtered or crystallized to obtain the final product .

Industrial Production Methods:

    Batch Process: Involves the stepwise addition of reactants and careful control of reaction conditions to ensure high yield and purity.

    Continuous Process: Utilizes a continuous flow of reactants and products, which can be more efficient and scalable for large-scale production.

Chemical Reactions Analysis

1-(Toluene-4-sulfonyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Such as amines or alcohols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products:

  • Substituted piperazine derivatives
  • p-Toluenesulfonic acid
  • Various oxidized or reduced forms of the compound

Scientific Research Applications

1-(Toluene-4-sulfonyl)piperazine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Conclusion

1-(Toluene-4-sulfonyl)piperazine is a valuable compound in organic synthesis and scientific research. Its unique chemical properties and versatility make it an important intermediate in the development of various chemical and pharmaceutical products.

Properties

IUPAC Name

1-(4-methylphenyl)sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S/c1-10-2-4-11(5-3-10)16(14,15)13-8-6-12-7-9-13/h2-5,12H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHFDYFUMWJSVCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70351591
Record name 1-(toluene-4-sulfonyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27106-51-0
Record name 1-[(4-Methylphenyl)sulfonyl]piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27106-51-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(toluene-4-sulfonyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 27106-51-0
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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